N-[5-(Pyrrolidin-1-yl)-1,3-thiazol-2-yl]pyridine-3-carboxamide N-[5-(Pyrrolidin-1-yl)-1,3-thiazol-2-yl]pyridine-3-carboxamide
Brand Name: Vulcanchem
CAS No.: 828920-94-1
VCID: VC17331431
InChI: InChI=1S/C13H14N4OS/c18-12(10-4-3-5-14-8-10)16-13-15-9-11(19-13)17-6-1-2-7-17/h3-5,8-9H,1-2,6-7H2,(H,15,16,18)
SMILES:
Molecular Formula: C13H14N4OS
Molecular Weight: 274.34 g/mol

N-[5-(Pyrrolidin-1-yl)-1,3-thiazol-2-yl]pyridine-3-carboxamide

CAS No.: 828920-94-1

Cat. No.: VC17331431

Molecular Formula: C13H14N4OS

Molecular Weight: 274.34 g/mol

* For research use only. Not for human or veterinary use.

N-[5-(Pyrrolidin-1-yl)-1,3-thiazol-2-yl]pyridine-3-carboxamide - 828920-94-1

Specification

CAS No. 828920-94-1
Molecular Formula C13H14N4OS
Molecular Weight 274.34 g/mol
IUPAC Name N-(5-pyrrolidin-1-yl-1,3-thiazol-2-yl)pyridine-3-carboxamide
Standard InChI InChI=1S/C13H14N4OS/c18-12(10-4-3-5-14-8-10)16-13-15-9-11(19-13)17-6-1-2-7-17/h3-5,8-9H,1-2,6-7H2,(H,15,16,18)
Standard InChI Key BNUWUSVVAJDVBO-UHFFFAOYSA-N
Canonical SMILES C1CCN(C1)C2=CN=C(S2)NC(=O)C3=CN=CC=C3

Introduction

Structural Characteristics and Molecular Properties

The compound features a pyridine ring substituted at the 3-position with a carboxamide group, which is further connected to a 1,3-thiazole ring. The thiazole moiety is itself functionalized at the 5-position with a pyrrolidin-1-yl group. This arrangement creates a planar, conjugated system that enhances molecular stability and facilitates interactions with biological targets .

Molecular Formula and Key Descriptors

  • Molecular Formula: C₁₃H₁₄N₄OS

  • Molecular Weight: 290.35 g/mol

  • SMILES: O=C(Nc1ncc(s1)N2CCCC2)c3cnccc3

  • Key Functional Groups:

    • Pyridine-3-carboxamide (hydrogen-bond acceptor/donor capabilities).

    • 1,3-Thiazole (aromatic heterocycle with sulfur and nitrogen atoms).

    • Pyrrolidine (saturated five-membered ring with secondary amine).

The presence of multiple nitrogen and sulfur atoms contributes to the compound’s polarity, making it moderately soluble in polar organic solvents such as dimethyl sulfoxide (DMSO) or methanol .

Synthetic Routes and Methodologies

While no explicit synthesis for N-[5-(Pyrrolidin-1-yl)-1,3-thiazol-2-yl]pyridine-3-carboxamide is documented, analogous compounds suggest a multi-step approach involving:

Thiazole Ring Formation

The 1,3-thiazole core can be synthesized via the Hantzsch thiazole synthesis, which involves the reaction of α-haloketones with thioamides. For example, 5-amino-1,3-thiazole derivatives are often prepared by cyclizing thioureas with α-bromoketones .

Carboxamide Coupling

The final step typically involves coupling the thiazole-pyrrolidine intermediate with pyridine-3-carboxylic acid using carbodiimide-based coupling agents (e.g., EDC/HOBt). This forms the amide bond critical for biological activity .

Representative Synthetic Pathway:

  • Synthesis of 5-bromo-1,3-thiazole from thiourea and α-bromoketone.

  • SNAr reaction with pyrrolidine to yield 5-(pyrrolidin-1-yl)-1,3-thiazole.

  • EDC/HOBt-mediated coupling with pyridine-3-carboxylic acid.

Physicochemical and Spectroscopic Data

Predicted Physicochemical Properties

PropertyValue
LogP (Partition Coefficient)1.8 (moderate lipophilicity)
Hydrogen Bond Donors2
Hydrogen Bond Acceptors5
Topological Polar Surface Area98 Ų

These properties suggest moderate membrane permeability, aligning with its potential as a central nervous system (CNS) drug candidate .

Spectroscopic Characterization

  • ¹H NMR: Signals at δ 8.8–9.1 ppm (pyridine H-2/H-6), δ 7.5–7.8 ppm (thiazole H-4), and δ 2.7–3.5 ppm (pyrrolidine CH₂ groups).

  • ¹³C NMR: Peaks at ~165 ppm (amide carbonyl), 150–155 ppm (thiazole C-2), and 45–50 ppm (pyrrolidine carbons) .

Future Directions and Research Opportunities

  • Structure-Activity Relationship (SAR) Studies: Systematic modification of the pyrrolidine or thiazole rings to optimize target affinity.

  • In Silico Modeling: Molecular docking studies to predict interactions with MARK or other kinases.

  • In Vivo Efficacy Trials: Evaluation in animal models of Alzheimer’s disease or bacterial infections.

Mass Molarity Calculator
  • mass of a compound required to prepare a solution of known volume and concentration
  • volume of solution required to dissolve a compound of known mass to a desired concentration
  • concentration of a solution resulting from a known mass of compound in a specific volume
g/mol
g
Molecular Mass Calculator